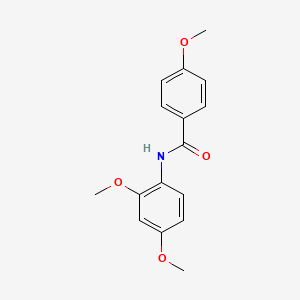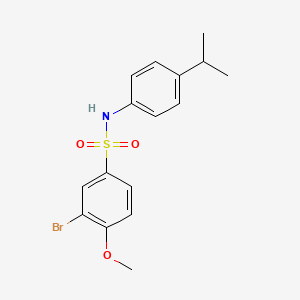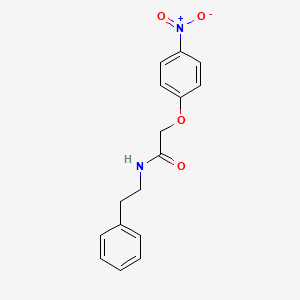![molecular formula C16H19NO4 B6141454 N,N-diethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B6141454.png)
N,N-diethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N,N-diethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide” is a compound that belongs to the class of coumarins . It has a molecular formula of C16H19NO4 . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .
Synthesis Analysis
This compound can be synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .Molecular Structure Analysis
The molecular structure of this compound includes a coumarin core, which is a benzopyrone structure, and an acetamide group . The compound has an average mass of 289.326 Da and a monoisotopic mass of 289.131409 Da .Chemical Reactions Analysis
The compound can undergo various chemical reactions, particularly with organic halides, to form new compounds . These reactions have been used to synthesize a number of new coumarin derivatives .科学研究应用
Antimicrobial Activity
Coumarin derivatives have been extensively studied for their antimicrobial properties. The compound has been synthesized and tested for its ability to inhibit the growth of bacterial strains. Some derivatives have shown significant inhibitory activity, making them potent antimicrobial agents . This application is crucial in the development of new antibiotics, especially in the face of rising antibiotic resistance.
Antitumor and Anti-inflammatory Properties
Research has indicated that prenyloxycoumarins, a group that includes the compound being analyzed, exhibit remarkable anti-tumorial and anti-inflammatory effects both in vitro and in vivo . These properties are valuable for the development of new cancer therapies and anti-inflammatory drugs.
Anticoagulant Effects
Coumarins are well-known for their anticoagulant properties. Derivatives like warfarin are based on the coumarin scaffold and are used to prevent blood clots. The research into derivatives such as N,N-diethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide could lead to the development of new anticoagulant medications .
Antidepressant and Anti-HIV Activity
The broader class of coumarins, to which the compound belongs, has been shown to be effective as antidepressants and anti-HIV agents . This opens up potential research avenues for the compound as a base for drugs targeting these conditions.
Analgesic Effects
Newly synthesized coumarin derivatives have been discovered to exhibit moderate analgesic activities. This suggests that the compound could be explored for its potential use in pain management .
Antibacterial and Antifungal Applications
The compound’s derivatives have been found to be potent inhibitors of bacterial DNA gyrase, an enzyme essential for bacterial DNA replication. This makes them strong candidates for antibacterial and antifungal applications .
Photoactive Materials
Coumarin derivatives have been used to create photoactive materials. For instance, photoactive derivatives of cellulose were prepared by esterification with coumarin-based acids, which could have applications in the development of light-responsive materials .
Synthesis of Bio-functional Hybrid Compounds
The compound has been involved in the synthesis of bio-functional hybrid compounds, which are characterized for their potential biological activities. These hybrids can be used in various biomedical applications, including drug delivery systems .
作用机制
Target of Action
Similar compounds have been shown to exhibit significant inhibitory activity against bacterial strains , suggesting that bacterial proteins could be potential targets.
Mode of Action
It’s worth noting that coumarin derivatives have been found to inhibit bacterial dna gyrase , an enzyme that is essential for DNA replication in bacteria. This suggests that N,N-diethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide might interact with its targets in a similar manner, leading to the inhibition of bacterial growth.
Biochemical Pathways
Given the potential antibacterial activity of similar compounds , it’s plausible that the compound could interfere with the DNA replication pathway in bacteria by inhibiting the DNA gyrase enzyme.
Result of Action
Similar compounds have been found to exert significant inhibitory activity against the growth of bacterial strains . This suggests that the compound might have a similar effect, potentially leading to the death of bacterial cells.
未来方向
属性
IUPAC Name |
N,N-diethyl-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-4-17(5-2)15(18)10-20-12-6-7-13-11(3)8-16(19)21-14(13)9-12/h6-9H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAGPRXZKLCNKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3-amino-5-[(4-fluorobenzoyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B6141379.png)
![N-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B6141383.png)
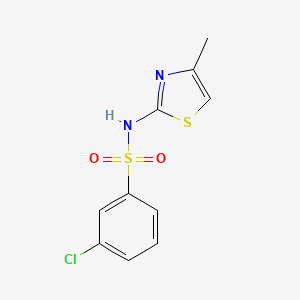
![1-[(4-tert-butylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B6141393.png)
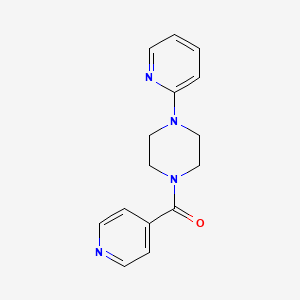
![N-(3,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B6141401.png)
![N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B6141416.png)
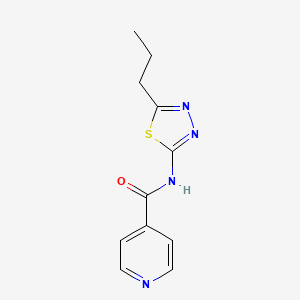
![1-isobutyl-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid](/img/structure/B6141419.png)
![4-methoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B6141424.png)
![1,7,7-trimethylbicyclo[2.2.1]heptan-2-one semicarbazone](/img/structure/B6141430.png)
